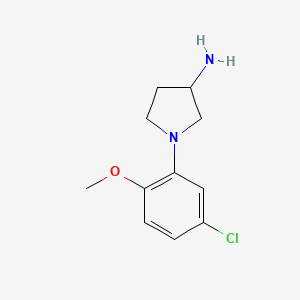

1-(5-Chloro-2-methoxyphenyl)pyrrolidin-3-amine

Description

Properties

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)pyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O/c1-15-11-3-2-8(12)6-10(11)14-5-4-9(13)7-14/h2-3,6,9H,4-5,7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCFKNHKMXXEBQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)N2CCC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination Approach

One common and efficient method for preparing 1-(5-Chloro-2-methoxyphenyl)pyrrolidin-3-amine is through reductive amination of 5-chloro-2-methoxybenzaldehyde with pyrrolidine derivatives. This method involves:

- Starting with 5-chloro-2-methoxybenzaldehyde as the aromatic aldehyde precursor.

- Reacting it with pyrrolidine or a substituted pyrrolidine amine under reductive amination conditions.

- Using a reducing agent (such as sodium cyanoborohydride or hydrogenation catalysts) to reduce the imine intermediate to the corresponding amine.

This route is favored due to its straightforwardness and ability to directly introduce the amine functionality on the pyrrolidine ring while preserving the aromatic substitutions on the phenyl ring.

Multistep Synthesis via Pyrrolidine Skeleton Construction

A more elaborate synthetic pathway involves the multistep construction of the pyrrolidine ring followed by functionalization:

Step 1: Formation of Pyrrolidine Core

Starting from cheap and commercially available materials, synthetic chemists can construct the pyrrolidine skeleton through cyclization reactions. For example, using amino alcohols or haloalkyl amines as precursors to form the ring under controlled conditions.Step 2: Introduction of Substituents

The 5-chloro and 2-methoxy substituents on the phenyl ring can be introduced by coupling reactions such as palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination or Suzuki coupling) with appropriately substituted aryl halides.Step 3: Functional Group Transformations

Additional functional group manipulations, such as protection/deprotection steps, selective reductions, or oxidations, are employed to achieve the target compound with high purity and yield.

This synthetic strategy emphasizes:

- Use of inexpensive starting materials.

- Avoidance of harsh reaction conditions.

- Flexibility to modify substituents at late stages.

- Potential for stereochemical control with up to two chiral centers.

This approach has been demonstrated to be superior to older methods that require expensive catalysts (gold, ruthenium, palladium), unstable reagents (diazo compounds), or harsh conditions, making it more practical for drug discovery applications.

Specific Catalytic and Reaction Conditions

Based on related imidazo[1,2-a]pyridine derivatives synthesis (which share some mechanistic similarities), the following general procedures can be adapted or serve as a guide:

| Method | Reaction Components | Conditions | Outcome |

|---|---|---|---|

| Method A | Substituted amine + substituted aldehyde + TosOH + isocyanide | MeOH, 70 °C, 12 h | Formation of intermediate amine compounds via condensation and cyclization |

| Method B | Hydrochloric acid in dioxane added to intermediate | MeOH, 20 °C, 12 h | Conversion to amine salts, facilitating purification |

| Method C | Pd-catalyzed coupling with aryl halide (e.g., 1-bromo-3-fluoro-benzene) | Toluene, 110 °C, 12 h, under N2 | Formation of aryl-substituted amines via cross-coupling |

| Method D | Amidation using EDCI coupling reagent | Pyridine, 25 °C, 12 h | Formation of amide derivatives, useful for further transformations |

While these methods are described for related compounds, similar catalytic systems and conditions can be optimized for the synthesis of this compound.

Summary Table of Preparation Methods

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Reductive Amination | Direct reaction of 5-chloro-2-methoxybenzaldehyde with pyrrolidine | Simple, efficient, direct amine introduction | May require careful control of reducing conditions to avoid over-reduction |

| Multistep Pyrrolidine Synthesis | Construction of pyrrolidine ring followed by aryl substitution | Flexibility in substitution, cost-effective, scalable | More steps, requires optimization of each reaction stage |

| Pd-Catalyzed Cross-Coupling | Use of palladium catalysts for aryl amination | High regioselectivity, good yields | Requires expensive catalysts and inert atmosphere |

| Amidation and Functional Group Manipulation | Use of coupling reagents like EDCI for amide formation | Enables further functionalization | Additional purification steps needed |

Research Findings and Optimization Notes

The multistep synthetic pathway using cheap starting materials and avoiding expensive catalysts has shown promising results in producing 2,4-disubstituted pyrrolidines, which are structurally related to the target compound. This method allows late-stage modifications, which is crucial for medicinal chemistry optimization.

Reductive amination remains a widely used method due to its operational simplicity and directness, especially when starting from substituted benzaldehydes like 5-chloro-2-methoxybenzaldehyde.

Palladium-catalyzed cross-coupling reactions, although effective, require careful selection of ligands (e.g., XantPhos) and bases (e.g., t-BuONa) to achieve high yields and selectivity.

Protection of sensitive functional groups (e.g., ketones as acetals) during synthesis can improve product isolation and purity.

Optimization of reaction temperature, solvent choice, and reaction time is critical to maximize yield and minimize by-products.

Chemical Reactions Analysis

1-(5-Chloro-2-methoxyphenyl)pyrrolidin-3-amine can undergo various chemical reactions:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, converting the compound into its corresponding alcohols.

Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide, leading to the formation of methoxy derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

Research indicates that this compound exhibits notable biological activity, particularly in neuropharmacology. Compounds with similar structures have shown promise as:

- Antidepressants : The structural features of 1-(5-Chloro-2-methoxyphenyl)pyrrolidin-3-amine suggest potential antidepressant properties, which can be attributed to its interaction with neurotransmitter systems.

- Antioxidants : Similar derivatives have demonstrated significant antioxidant activity, which can be beneficial in mitigating oxidative stress-related disorders.

- Anticancer Agents : Some studies suggest that modifications to the compound may yield anticancer properties, highlighting its versatility in therapeutic applications.

Case Studies

Several studies have explored the applications of this compound in clinical settings:

- Neuropharmacological Studies : Research has demonstrated that this compound can effectively modulate neurotransmitter levels in animal models, suggesting its potential use in treating mood disorders.

- Antioxidant Efficacy : In vitro studies have shown that derivatives exhibit antioxidant properties exceeding those of traditional antioxidants like ascorbic acid, indicating their potential for therapeutic use in oxidative stress-related conditions.

- Cancer Research : Investigations into the anticancer properties of structurally similar compounds have revealed promising results, paving the way for further exploration of this compound as a candidate for cancer therapy .

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets:

Receptor Binding: The compound binds to certain receptors in the brain, modulating their activity and influencing neurotransmitter release.

Enzyme Inhibition: It can inhibit specific enzymes, altering metabolic pathways and affecting cellular functions.

The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis Table

Key Findings and Implications

- Substituent Effects : Electron-withdrawing groups (Cl, CF₃) enhance binding to hydrophobic pockets, while methoxy groups improve solubility .

- Scaffold Flexibility : Pyrrolidine and piperidine cores offer distinct conformational constraints, affecting target selectivity .

- Stereochemistry : Enantiomeric purity (e.g., (R)-configuration) critically influences pharmacokinetics and efficacy .

- Synthetic Routes : Microwave-assisted synthesis (e.g., ) and acid-mediated deprotection () are common strategies for analogous compounds.

Biological Activity

1-(5-Chloro-2-methoxyphenyl)pyrrolidin-3-amine is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H14ClN, with a molecular weight of approximately 213.69 g/mol. The compound features a pyrrolidine ring substituted with a chloro group at the 5-position and a methoxy group at the 2-position of the phenyl ring. These structural characteristics contribute to its reactivity and interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in neuropharmacology and cancer treatment. The compound's interactions with various receptors and enzymes have been explored, revealing its potential therapeutic applications.

Neuropharmacological Activity

This compound has been studied for its effects on neurotransmitter systems. Compounds with similar structures have shown promise as:

- Antidepressants : Potential modulation of serotonin receptors.

- Antipsychotics : Interaction with dopamine receptors.

Anticancer Properties

In vitro studies have demonstrated that this compound may possess anticancer activity. Its structural analogs have been reported to exhibit cytotoxic effects against various cancer cell lines, indicating that this compound could also share these properties.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds, highlighting their unique features and potential applications:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(4-Chloro-2-methoxyphenyl)pyrrolidin-3-amine | Chlorine at para position | Potential antidepressant |

| 1-(5-Bromo-2-methoxyphenyl)pyrrolidin-3-amine | Bromine instead of chlorine | Antioxidant activity |

| 1-(5-Nitro-2-methoxyphenyl)pyrrolidin-3-amine | Nitro group addition | Anticancer properties |

This comparative analysis illustrates how variations in halogenation and methoxylation influence the lipophilicity and receptor binding affinity of these compounds.

Case Study 1: Neuropharmacological Effects

A study published in PubMed Central examined the neuropharmacological effects of pyrrolidine derivatives, including this compound. The results indicated that these compounds could potentially modulate serotonin receptor activity, suggesting their use in treating mood disorders .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of various pyrrolidine derivatives. The study revealed that compounds similar to this compound exhibited significant cytotoxicity against multiple cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Condensation Reactions : Combining appropriate amines with substituted phenols under acidic or basic conditions.

- Refluxing : Heating the reactants in a suitable solvent to facilitate the reaction.

- Purification Techniques : Utilizing chromatography to isolate the desired product from reaction mixtures.

Q & A

Q. What are the standard synthetic routes for 1-(5-Chloro-2-methoxyphenyl)pyrrolidin-3-amine?

The synthesis typically involves multi-step processes, including:

- Nucleophilic substitution : Reacting pyrrolidin-3-amine derivatives with 5-chloro-2-methoxybenzyl halides or activated aryl intermediates.

- Condensation reactions : Utilizing reductive amination between ketones (e.g., 5-chloro-2-methoxyacetophenone) and pyrrolidine precursors under catalytic hydrogenation .

- Protecting group strategies : Temporary protection of the amine group (e.g., Boc) to prevent side reactions during coupling steps . Key considerations : Optimize reaction solvents (e.g., DMF or THF) and catalysts (e.g., Pd/C for hydrogenation) to enhance yield and purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 6.5–7.5 ppm for substituted phenyl) and pyrrolidine protons (δ 2.5–3.5 ppm for amine and methoxy groups).

- ¹³C NMR : Confirm methoxy (δ ~55 ppm) and chloro-substituted carbons (δ ~125–135 ppm) .

Q. How are physicochemical properties (e.g., solubility, melting point) determined experimentally?

- Melting point : Use differential scanning calorimetry (DSC) or capillary methods. For analogues, melting points range between 90–150°C depending on substituents .

- Solubility : Test in polar (water, ethanol) and non-polar solvents (DCM, hexane) via gravimetric analysis. Pyrrolidine derivatives often exhibit moderate solubility in DMSO or methanol .

- LogP : Determine via HPLC retention times or shake-flask methods to assess lipophilicity .

Q. What safety protocols are recommended for handling this compound?

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Work in a fume hood due to potential respiratory irritation (observe GHS Precautionary Statements P261 and P271) .

- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent degradation .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning, weak diffraction) be addressed during structural analysis?

- Software tools : Use SHELXL for refining structures against high-resolution data. For twinned crystals, apply the TWIN/BASF commands in SHELX .

- Hydrogen bonding analysis : Apply graph-set analysis (as per Etter’s formalism) to resolve ambiguities in H-bond networks. Patterns like R₂²(8) or C(6) are common in aryl-pyrrolidine systems .

- Data collection : Optimize cryocooling (100 K) and use synchrotron radiation for weak diffraction cases .

Q. How to resolve discrepancies between spectroscopic data and computational modeling results?

- Validation steps :

Cross-check NMR chemical shifts with DFT-calculated values (e.g., using Gaussian or ORCA).

Compare experimental IR peaks with vibrational modes predicted by molecular dynamics simulations .

- Case study : For conflicting NOE (Nuclear Overhauser Effect) data, re-examine conformational flexibility via variable-temperature NMR or X-ray-derived torsion angles .

Q. What computational strategies are suitable for studying its intermolecular interactions?

- Molecular docking : Use MOE or AutoDock to model binding with biological targets (e.g., GPCRs or kinases). Parameterize force fields (e.g., AMBER) for pyrrolidine moieties .

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential surfaces and H-bond donor/acceptor sites .

- MD simulations : Assess stability in solvent (e.g., water or lipid bilayers) using GROMACS with OPLS-AA parameters .

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

- Substituent variation : Synthesize analogues with modified aryl (e.g., 3,4-dichloro or 4-trifluoromethyl) or pyrrolidine (e.g., methyl or hydroxyl groups) moieties .

- Biological assays : Test in vitro activity against target proteins (e.g., kinases) and correlate with computed descriptors (e.g., LogP, polar surface area) .

- Data analysis : Use multivariate regression (PLS or PCA) to identify critical pharmacophoric features .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.